molecular formula C11H13IO4 B13009160 Ethyl 2-iodo-3,4-dimethoxybenzoate

Ethyl 2-iodo-3,4-dimethoxybenzoate

Cat. No.: B13009160
M. Wt: 336.12 g/mol
InChI Key: ALOOTDXOCQMKAQ-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-3,4-dimethoxybenzoate is a halogenated aromatic ester characterized by an iodine substituent at the 2-position, methoxy groups at the 3- and 4-positions, and an ethyl ester moiety. This compound is structurally related to flavone intermediates and other benzoate derivatives, often serving as a precursor in organic synthesis, particularly in the preparation of pharmacologically active molecules or natural product analogs. Its iodine substituent enhances electrophilicity, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

ethyl 2-iodo-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3

InChI Key

ALOOTDXOCQMKAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-iodo-3,4-dimethoxybenzoate typically involves the iodination of 3,4-dimethoxybenzoic acid followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting 2-iodo-3,4-dimethoxybenzoic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-iodo-3,4-dimethoxybenzoate serves as a versatile building block in the synthesis of biologically active compounds. Its structural properties allow it to participate in various chemical reactions that lead to the development of pharmaceuticals.

1.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, analogues derived from this compound have been tested against various cancer cell lines, including the HT29 colon cancer cell line. Results from MTS cell proliferation assays suggest that these analogues can inhibit cancer cell growth effectively .

1.2 Antithrombotic Properties

Recent studies have highlighted the potential of compounds related to this compound in antithrombotic applications. Molecular docking studies have shown that certain derivatives possess high affinity towards factor Xa, a key target in thrombus formation. In vitro tests demonstrated significant clot lysis activity compared to standard anticoagulants like streptokinase .

Synthetic Organic Chemistry Applications

This compound is utilized as an intermediate in various synthetic pathways due to its reactivity and functional groups.

2.1 Synthesis of Complex Molecules

The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

2.2 Methodological Innovations

Innovative synthetic methodologies employing this compound have been developed to minimize solvent use and enhance sustainability in chemical processes. These methods promote greener chemistry practices while maintaining high yields and purity of the final products .

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties.

3.1 Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its derivatives may also serve as additives or modifiers for existing polymer systems, improving their performance in various applications .

3.2 Coatings and Surface Treatments

Due to its chemical structure, this compound may be utilized in formulating advanced coatings that provide protective or functional properties to surfaces exposed to harsh environments.

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy FocusKey Findings
Medicinal ChemistryAnticancer ActivityInhibition of HT29 colon cancer cells
Antithrombotic PropertiesSignificant clot lysis activity observed
Synthetic Organic ChemistrySynthesis MethodologiesSolvent-minimized synthesis techniques
Material SciencePolymer ChemistryEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of ethyl 2-iodo-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-chloro-3,4-dimethoxybenzoate

Structural Differences: The chlorine atom at the 2-position replaces iodine, reducing steric bulk and polarizability. Synthesis and Stability: Ethyl 2-chloro-3,4-dimethoxybenzoate is synthesized via analogous routes but is noted as "discontinued" in commercial catalogs, suggesting challenges in stability or synthesis scalability . Its hazards include skin, eye, and respiratory irritation (Risk Phrase R36/37/38) due to halogen reactivity . Reactivity: Chlorine’s lower leaving-group ability compared to iodine may limit its utility in nucleophilic aromatic substitution, though it remains valuable in electrophilic reactions.

Property Ethyl 2-iodo-3,4-dimethoxybenzoate (Inferred) Ethyl 2-chloro-3,4-dimethoxybenzoate
Molecular Weight ~352.1 g/mol (calc.) ~274.7 g/mol
Halogen Substituent Iodine (atomic radius: 1.33 Å) Chlorine (atomic radius: 0.99 Å)
Hazard Profile Likely similar irritant risks Irritating to eyes, skin, respiratory system
Commercial Availability Not listed in provided sources Discontinued

Methyl 2,4-dimethoxybenzoate

Structural Differences: Lacks both the iodine substituent and ethyl ester group. Applications: Used in flavone synthesis via Claisen-Schmidt condensations (e.g., with phloroacetophenone derivatives under basic conditions) . The absence of iodine limits its use in metal-catalyzed coupling reactions.

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate

Structural Differences : Features diethoxy groups (instead of dimethoxy) and a complex oxazole-containing side chain.
Properties : Higher molecular weight (348.3 g/mol) and increased hydrophobicity (XLogP3 = 2.5) due to ethoxy groups and the oxazole moiety . Its synthesis likely involves multi-step functionalization, contrasting with the simpler halogenation routes for this compound.

Reactivity and Functional Group Analysis

  • Iodine vs. Chlorine : The iodine atom’s larger size and weaker C–I bond (compared to C–Cl) enhance its participation in oxidative addition reactions, critical for catalytic cycles in cross-coupling methodologies.
  • Methoxy vs. Ethoxy Groups: Methoxy substituents provide moderate electron-donating effects, stabilizing aromatic intermediates. Ethoxy groups increase steric hindrance and lipophilicity, as seen in [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate .

Biological Activity

Ethyl 2-iodo-3,4-dimethoxybenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and applications supported by various studies.

Chemical Structure and Synthesis

This compound is characterized by an ethyl ester group attached to a benzene ring that features two methoxy groups and an iodine substituent. The synthesis typically involves the iodination of 3,4-dimethoxybenzoic acid followed by esterification with ethanol. The general reaction scheme is as follows:

  • Iodination : 3,4-dimethoxybenzoic acid is treated with iodine and an oxidizing agent.
  • Esterification : The resulting 2-iodo-3,4-dimethoxybenzoic acid is then reacted with ethanol in the presence of an acid catalyst.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The iodine atom and methoxy groups enhance its reactivity and binding affinity to specific targets within biological systems. This compound has been investigated for its potential anti-cancer and anti-inflammatory effects.

Research Findings

  • Anti-Cancer Properties : this compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
    StudyCell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction via caspase activation
    MCF-720Cell cycle arrest at G1 phase
  • Anti-Inflammatory Effects : In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    StudyModelDose (mg/kg)Result
    Carrageenan edema20Reduced paw edema by 50%
    LPS-induced model10Decreased IL-6 levels significantly

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Treatment : A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.
  • Chronic Inflammation : In models of chronic inflammation, administration of this compound resulted in marked improvements in inflammatory markers and tissue morphology, suggesting its utility in treating diseases characterized by chronic inflammation.

Comparative Analysis

When compared to similar compounds such as ethyl 2-bromo-3,4-dimethoxybenzoate and ethyl 2-chloro-3,4-dimethoxybenzoate, this compound exhibits distinct biological activities due to the unique properties imparted by the iodine atom:

CompoundBiological Activity
This compoundStrong anti-cancer effects
Ethyl 2-Bromo-3,4-dimethoxybenzoateModerate anti-inflammatory effects
Ethyl 2-Chloro-3,4-dimethoxybenzoateMinimal biological activity

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